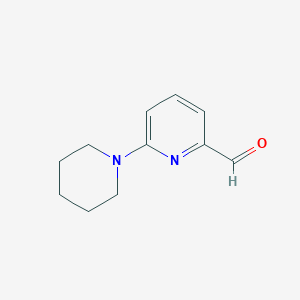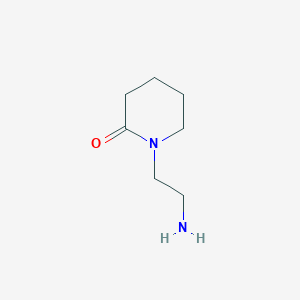
6-(Piperidin-1-yl)picolinaldehyde
Overview
Description
6-(Piperidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C12H14N2O. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in the field of organic chemistry and has been found to have several scientific research applications.
Scientific Research Applications
Coordination Chemistry
6-(Piperidin-1-yl)picolinaldehyde derivatives have been explored in the field of coordination chemistry. For instance, the synthesis of N,N,O-donor Schiff-base ligands and their copper (II) complexes demonstrate the influence of substituents on the coordination chemistry, including effects on bromination, magnetic properties, and the formation of mononuclear and trinuclear species. These studies provide insight into the role of structural variations on the properties of metal complexes (Majumder et al., 2016).
Catalysis
Research has shown that derivatives of this compound, such as morpholinone- and piperidinone-derived triazolium salts, can catalyze chemoselective cross-benzoin reactions. These reactions are significant for synthesizing complex molecules, demonstrating the compound's utility in organic synthesis and catalysis (Langdon et al., 2014).
Fluorescent Properties and Biological Evaluation
Derivatives of this compound have been synthesized and evaluated for their fluorescent properties and potential in live cell imaging. For example, meso-piperidine linked Bodipy compounds derived from 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde have been assessed in vitro for their cytotoxicity against cancer cell lines, highlighting their potential in bioimaging and therapeutic applications (Eçik et al., 2019).
Antifungal and Antitumor Activity
Further research into novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones, which can be synthesized from heterocyclic aldehydes including derivatives of this compound, has shown promising antifungal and antitumor activities. These compounds have been screened against various fungal strains and human tumor cell lines, demonstrating the potential of this compound derivatives in developing new therapeutic agents (Insuasty et al., 2013).
properties
IUPAC Name |
6-piperidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVMXWXARUDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594493 | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859850-71-8 | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)



![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

